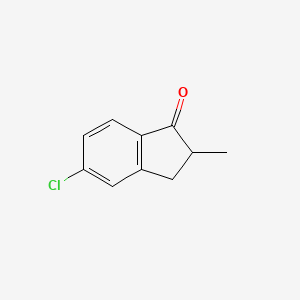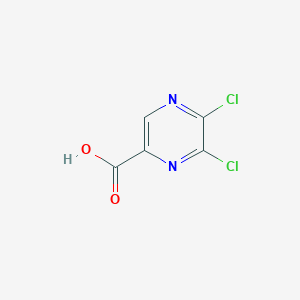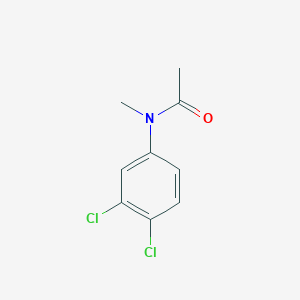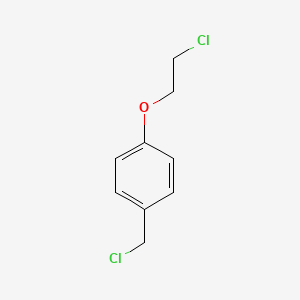
1-(2-chloroethoxy)-4-(chloromethyl)Benzene
Vue d'ensemble
Description
1-(2-chloroethoxy)-4-(chloromethyl)Benzene, also known as Benzyl Chloroformate, is an organic compound that is widely used in the field of chemistry. It is a colorless liquid that is soluble in various organic solvents. Benzyl Chloroformate is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate acts as an acylating agent, which means that it reacts with nucleophiles, such as amines and alcohols, to form an ester or amide bond. The reaction takes place through the attack of the nucleophile on the carbonyl carbon of 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate, followed by the elimination of the leaving group, which is usually chloride ion. The reaction can be represented as follows:
C6H5CH2OCOCl + R-NH2 → C6H5CH2OCO-NH-R + HCl
Effets Biochimiques Et Physiologiques
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is not used for any biochemical or physiological effects. It is mainly used as an intermediate in the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is a versatile reagent that can be used in a wide range of reactions. It is easy to handle and store, and it is relatively inexpensive. However, it is a toxic and corrosive compound that requires special precautions when handling. It should be stored in a cool and dry place, away from heat and sources of ignition. 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate should be handled in a fume hood, and protective clothing, including gloves and goggles, should be worn.
Orientations Futures
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate has a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. Future research could focus on developing new methods for the synthesis of 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate, as well as exploring its potential applications in other fields, such as materials science and nanotechnology. 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate could also be used as a reagent for the selective modification of biomolecules, such as proteins and DNA, which could have important applications in biotechnology and medicine.
Applications De Recherche Scientifique
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is widely used in scientific research, particularly in the field of organic synthesis. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is also used in the synthesis of peptides and amino acids. It is used as a protecting group for the amino group of amino acids, which allows for selective reactions on other functional groups.
Propriétés
IUPAC Name |
1-(2-chloroethoxy)-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDXQDMZMYLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619357 | |
| Record name | 1-(2-Chloroethoxy)-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethoxy)-4-(chloromethyl)Benzene | |
CAS RN |
99847-87-7 | |
| Record name | 1-(2-Chloroethoxy)-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
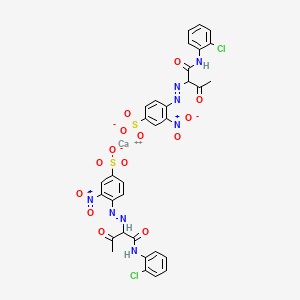


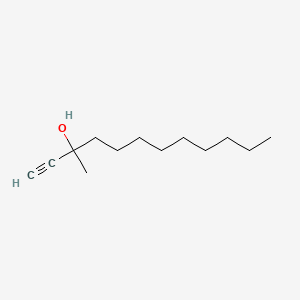
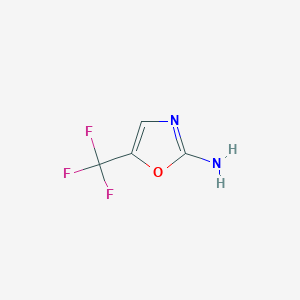
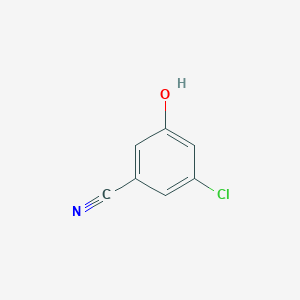
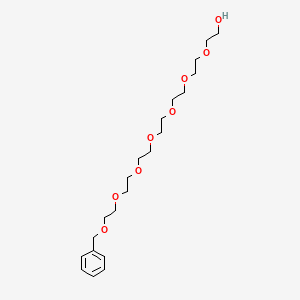

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
